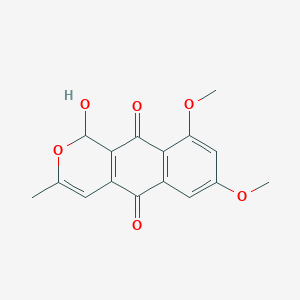
1-Hydroxydehydroherbarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxydehydroherbarin is a natural product found in Usnea cavernosa and Corynespora with data available.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antioxidant Activity
1-Hydroxydehydroherbarin exhibits significant antioxidant properties that can help mitigate oxidative stress, a contributor to various diseases such as cancer and diabetes. Research indicates that phenolic compounds like this compound can scavenge free radicals effectively, thus protecting cells from damage .
2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Studies have demonstrated that phenolic compounds can modulate inflammatory pathways, potentially leading to reduced symptoms in diseases such as arthritis and cardiovascular disorders .
3. Antidiabetic Potential
Emerging research highlights the role of this compound in glucose metabolism regulation. Its ability to enhance insulin sensitivity and lower blood glucose levels positions it as a promising candidate for managing diabetes . Preclinical studies have indicated that dietary polyphenols can influence gut microbiota composition, which may further aid in glycemic control .
Biotechnological Applications
1. Nanotechnology Integration
Recent advancements have integrated this compound into nanotechnology platforms for drug delivery systems. The compound's ability to form stable complexes with metal ions allows for the development of nanoparticles that can deliver therapeutic agents more effectively while minimizing side effects . These nanoparticles are being explored for applications in bioimaging and targeted therapy.
2. Functional Food Development
Given its bioactive properties, this compound is being investigated for use in functional foods. Its incorporation into food products could enhance nutritional profiles and provide health benefits, particularly concerning chronic disease prevention .
Case Studies
Propiedades
Fórmula molecular |
C16H14O6 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
1-hydroxy-7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H14O6/c1-7-4-9-13(16(19)22-7)15(18)12-10(14(9)17)5-8(20-2)6-11(12)21-3/h4-6,16,19H,1-3H3 |
Clave InChI |
GBPQWQXLBULQCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Sinónimos |
1-hydroxydehydroherbarin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















